molecular formula C9H11F2N3 B2437608 2-(4,4-Difluoropiperidin-1-yl)pyrimidine CAS No. 2320224-39-1

2-(4,4-Difluoropiperidin-1-yl)pyrimidine

Cat. No.: B2437608
CAS No.: 2320224-39-1
M. Wt: 199.205
InChI Key: YFICSSZJRIUKQP-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)pyrimidine is a heterocyclic organic compound that combines a pyrimidine ring with a piperidine ring substituted with two fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)pyrimidine typically involves the reaction of piperidine with pyrimidine under specific conditions. One common method includes the use of 4,4-difluoropiperidine as a starting material, which is then reacted with a pyrimidine derivative in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structure and properties.

    Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: Researchers explore its interactions with biological molecules to understand its potential effects and applications in biology.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-(4,4-difluoropiperidin-1-yl)pyrimidine: This compound is structurally similar but includes a bromine atom, which may alter its reactivity and applications.

    4,4-Difluoropiperidine: A simpler compound that serves as a building block for more complex derivatives like 2-(4,4-Difluoropiperidin-1-yl)pyrimidine.

Uniqueness

This compound is unique due to the combination of the pyrimidine and piperidine rings with fluorine substitution. This structure imparts specific chemical and physical properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3/c10-9(11)2-6-14(7-3-9)8-12-4-1-5-13-8/h1,4-5H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFICSSZJRIUKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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